REACTION_SMILES
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[Br:10][CH2:11][C:12](=[O:13])[O:14][CH2:15][CH3:16].[C:17](=[O:18])([O-:19])[O-:20].[CH3:1][c:2]1[c:3]([OH:9])[cH:4][cH:5][c:6]([OH:8])[cH:7]1.[CH3:23][C:24]#[N:25].[K+:21].[K+:22]>>[CH3:1][c:2]1[c:3]([OH:9])[cH:4][cH:5][c:6]([O:8][CH2:11][C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(O)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CCOC(=O)COc1ccc(O)c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |